2,5-Dimethyl-3(2H)-furanone

Description

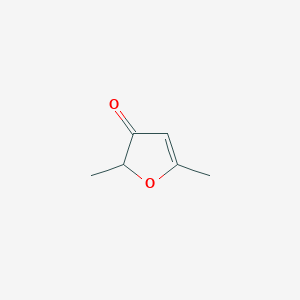

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOSVCXGWPDUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864502 | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid / sweet herbaceous aroma | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.057 | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14400-67-0 | |

| Record name | 2,5-Dimethyl-3(2H)furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O869QGB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Maillard reaction mechanism for 2,5-Dimethyl-3(2H)-furanone formation

An In-depth Technical Guide to the Maillard Reaction Mechanism for 2,5-Dimethyl-3(2H)-furanone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maillard reaction pathways leading to the formation of this compound, a significant flavor compound. This document details the core mechanisms, summarizes quantitative data from key studies, and outlines relevant experimental protocols.

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known by the trade name Furaneol®, is a potent aroma compound with a characteristic sweet, caramel-like scent, making it highly valued in the food and fragrance industries[1][2]. Beyond its sensory properties, the Maillard reaction, a primary route to its formation, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids that is of broad interest in food chemistry and medical research[1]. Understanding the mechanistic intricacies of DMHF formation is crucial for controlling flavor development in thermally processed foods and for mitigating the formation of potentially harmful Maillard reaction products.

This guide will explore the primary formation pathways of DMHF, including those originating from different sugar precursors and the role of key intermediates.

Core Formation Pathways

The formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone through the Maillard reaction is not a single, linear process but rather a network of interconnected pathways. The primary routes depend on the nature of the initial sugar and amino acid precursors.

Pathway from Hexoses (e.g., Glucose, Fructose)

Hexoses can form DMHF through the cyclization of an intact carbon skeleton[3]. A key intermediate in this pathway is acetylformoin, which is formed from the hexose (B10828440) and can then be reduced to DMHF[4][5]. This reduction can occur through a disproportionation reaction or via a Strecker reaction involving amino acids[5].

dot

Caption: Formation of DMHF from hexoses via an intact carbon skeleton.

Pathway from 6-Deoxyhexoses (e.g., Rhamnose)

6-Deoxyhexoses, such as L-rhamnose, are particularly efficient precursors for DMHF, with yields reported to exceed 40 mol% under optimized conditions[6]. The reaction proceeds through a 2,3-enolization of the sugar to form a 1-deoxyosone intermediate, which then cyclizes to form DMHF[5]. This pathway is more direct compared to those from hexoses as the methyl group at the C-5 position is already present in the rhamnose structure.

dot

Caption: Efficient formation of DMHF from L-rhamnose.

Pathway from Pentoses (e.g., Xylose) and Amino Acids

The formation of DMHF from pentoses involves a chain elongation step facilitated by Strecker aldehydes derived from amino acids[7][8]. For instance, glycine (B1666218) can undergo Strecker degradation to produce formaldehyde (B43269) (a C1 fragment), while alanine (B10760859) produces acetaldehyde (B116499) (a C2 fragment)[1][8]. These aldehydes then react with a C5 1-deoxydiketose, formed from the pentose (B10789219), in an aldol-type condensation to yield the C6 backbone necessary for DMHF formation[8].

dot

Caption: DMHF formation from pentoses via Strecker aldehyde chain elongation.

Pathway Involving Methylglyoxal (B44143)

Methylglyoxal (MG), a common Maillard reaction intermediate, can also serve as a precursor to DMHF[2][4][5]. One proposed mechanism involves the Cannizzaro reaction of methylglyoxal to form 1-hydroxy-2-propanone and pyruvic acid. Subsequently, methylglyoxal can react with 1-hydroxy-2-propanone to form DMHF[5]. Another pathway suggests that carbohydrates can be cleaved into fragments like MG and 1-hydroxy-2-propanone, which then recombine to form DMHF[5].

dot

Caption: Proposed pathway for DMHF formation from methylglyoxal.

Quantitative Data Summary

The yield of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone is highly dependent on the reaction conditions, including the precursors, pH, temperature, and presence of catalysts such as phosphate[6].

Table 1: Influence of Precursors and Amino Acids on Furanone Formation

| Sugar Precursor | Amino Acid | Major Furanone Product(s) | Relative Amount of DMHF | Reference |

| D-Xylose | Glycine | Norfuraneol, Furaneol (DMHF) | < 1% of total furanones | [7] |

| D-Xylose | L-Alanine | Norfuraneol, Furaneol (DMHF), Homofuraneol | < 1% of total furanones | [7] |

| Pentose | Glycine | DMHF | Preferentially formed | [9] |

| Pentose | L-Alanine | EHMF (Homofuraneol) | Less favored | [9] |

Table 2: Effect of Reaction Parameters on DMHF Yield from Rhamnose

| Rhamnose Conc. (mol/L) | Rhamnose:Lysine Ratio | pH | Phosphate (B84403) Conc. (mol/L) | DMHF Yield (mol%) | Reference |

| Varied (3 levels) | Varied (3 levels) | Varied (3 levels) | Varied (3 levels) | 2 to 41 | |

| 0.1 | 1:1 (with Proline) | 6.3 | Not specified | ~7 |

Note: The study by Blank et al. (2009) employed a fractional factorial design, and the yield varied significantly based on the combination of these parameters, with phosphate concentration having the most substantial impact.

Table 3: DMHF Formation from Methylglyoxal

| Reactants | pH | DMHF Formation Trend | Reference |

| Methylglyoxal alone | Increased | Increased | [4] |

| Methylglyoxal + Cysteine | Increased | Increased | [4] |

| Methylglyoxal + Glycine | Increased | Decreased | [4] |

Experimental Protocols

The following are generalized experimental protocols based on methodologies cited in the literature for studying DMHF formation in model systems.

Protocol for DMHF Formation from Pentoses and Amino Acids

This protocol is adapted from the methodology described by Blank et al. (1996)[7][8].

Objective: To generate and identify DMHF and other furanones from the reaction of a pentose sugar with an amino acid.

Materials:

-

D-Xylose (or other pentose)

-

Glycine or L-Alanine

-

Sodium phosphate buffer (0.2 mol/L, pH 7.0)

-

Deionized water

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl, 2 mol/L)

-

Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Heating apparatus (e.g., water bath at 90°C)

-

Rotation perforator for continuous extraction

-

Concentrator (e.g., rotary evaporator)

Procedure:

-

Reaction Mixture Preparation: Dissolve the pentose sugar and the amino acid in 5 mL of 0.2 mol/L sodium phosphate buffer (pH 7.0).

-

Heating: Heat the reaction mixture at 90°C for 1 hour.

-

Quenching and Dilution: After heating, add 100 mL of water to the reaction mixture.

-

Salting Out and pH Adjustment: Saturate the solution with NaCl (approximately 40 g) and adjust the pH to 4.0 with 2 mol/L HCl.

-

Extraction: Continuously extract the neutral compounds with 50 mL of diethyl ether overnight using a rotation perforator.

-

Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 at 4°C and then concentrate the extract to a final volume of 0.5 mL.

-

Analysis: Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify DMHF.

dotdot digraph "Experimental_Workflow_Pentose" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reaction Mixture\n(Pentose + Amino Acid in Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat at 90°C for 1 hour", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench, Dilute with Water,\nSaturate with NaCl, Adjust pH to 4.0", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Continuous Extraction\nwith Diethyl Ether", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry and Concentrate\nOrganic Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Prepare; Prepare -> Heat; Heat -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Analyze; Analyze -> End; }

References

- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2 H)-furanone upon Coffee Roasting-Impact of Roast Degree on Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through methylglyoxal: a Maillard reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. imreblank.ch [imreblank.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Sensory World of HDMF: An In-depth Technical Guide to its Perception and Odor Threshold

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF), widely known by its trade name Furaneol®, is a naturally occurring chiral compound that plays a pivotal role in the aroma of a vast array of fruits and thermally processed foods.[1] Its potent and versatile sensory profile, ranging from a sweet, strawberry-like character at low concentrations to a more pronounced caramel-like aroma at higher levels, makes it a molecule of significant interest in the fields of flavor chemistry, sensory science, and pharmacology.[1][2] Understanding the nuances of its sensory perception and the precise determination of its odor threshold are critical for its effective application in product development and for investigating its physiological effects.

This technical guide provides a comprehensive overview of the sensory perception and odor threshold of HDMF. It details the experimental protocols for its sensory analysis, summarizes key quantitative data, and elucidates the known signaling pathway involved in its perception, from receptor binding to neural processing.

Sensory Perception and Odor Profile

The sensory characteristics of HDMF are concentration-dependent. In dilute solutions, it imparts a distinct strawberry-like, fruity aroma.[1] As the concentration increases, its scent profile shifts towards a more dominant caramel, burnt-sugar, and sweet character.[2][3] This dual aromatic nature contributes to its widespread presence and importance in the flavor profiles of numerous foods, including strawberries, pineapples, tomatoes, and coffee.[1][3]

Quantitative Sensory Data

The odor threshold of a compound is the lowest concentration that can be detected by the human olfactory system. For HDMF, this threshold is notably low and can be influenced by the matrix in which it is present, as well as the pH of the medium.[4] The tables below summarize the reported odor thresholds and concentration ranges of HDMF in various media.

| Medium | Odor Threshold (ppb, µg/L) | pH (if specified) |

| Water | 0.03 - 60[5] | - |

| Water | Varies with pH (lower in acidic solutions)[4] | 3.0 - 7.0 |

| Air | Not explicitly stated, but implied to be very low | - |

| Food Product | Concentration Range (µg/kg) |

| Strawberries | 1,000 - 6,000 |

| Pineapple | High concentrations |

| Tomato | Present above its odor threshold[4] |

Experimental Protocols

The determination of the odor threshold and the characterization of the sensory profile of HDMF rely on a combination of instrumental and sensory analysis techniques. Gas Chromatography-Olfactometry (GC-O) is a cornerstone methodology, allowing for the separation of volatile compounds and their simultaneous assessment by a human sensory panel.[6][7]

Protocol 1: Determination of Odor Threshold using Aroma Extract Dilution Analysis (AEDA)

This protocol outlines the steps for determining the Flavor Dilution (FD) factor of HDMF in a sample extract, which is directly related to its odor activity.

1. Sample Preparation and Extraction:

-

Objective: To extract the volatile and semi-volatile compounds, including HDMF, from the sample matrix.

-

Materials:

-

Sample containing HDMF (e.g., strawberry puree, coffee extract)

-

High-purity dichloromethane (B109758) (DCM) or other suitable solvent

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

-

Procedure:

-

Homogenize a known quantity of the sample.

-

Perform a solvent extraction using DCM. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).

-

Dry the resulting organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator under gentle vacuum and controlled temperature to minimize the loss of volatile compounds.

-

2. Aroma Extract Dilution Analysis (AEDA):

-

Objective: To create a series of dilutions of the aroma extract to determine the highest dilution at which the odor of HDMF is still detectable.

-

Procedure:

-

Prepare a serial dilution of the concentrated aroma extract with DCM. Common dilution factors are 1:2, 1:4, 1:8, 1:16, and so on.

-

Each dilution is then analyzed by Gas Chromatography-Olfactometry (GC-O).

-

3. Gas Chromatography-Olfactometry (GC-O) Analysis:

-

Objective: To separate the volatile compounds in each dilution and have a sensory panelist assess the odor of the eluting compounds.

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Capillary column suitable for flavor analysis (e.g., DB-WAX, FFAP).

-

-

Procedure:

-

Inject an aliquot of the most dilute extract into the GC-O system.

-

The effluent from the GC column is split between the FID and the ODP.

-

A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for any perceived odor.

-

Repeat the analysis with each successive, more concentrated dilution.

-

The analysis for a specific odorant (in this case, HDMF) is complete when the panelist can no longer detect its characteristic aroma in the most diluted sample.

-

4. Data Analysis and FD Factor Calculation:

-

Objective: To determine the Flavor Dilution (FD) factor.

-

Procedure:

-

The FD factor is the highest dilution factor at which the characteristic odor of HDMF was detected by the sensory panelist.

-

For a more robust determination, an average FD factor is calculated from the results of multiple panelists (typically 6-10).

-

Signaling Pathway of HDMF Perception

The perception of odors, including that of HDMF, is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[5]

Recent research has identified a specific olfactory receptor for Furaneol: OR5M3 .[5] This discovery provides a crucial starting point for understanding the molecular basis of HDMF perception.

The binding of HDMF to OR5M3 is believed to trigger a canonical olfactory signaling cascade:

-

Receptor Activation: HDMF binds to the OR5M3 receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a specific G-protein, G-olf (Gαolf).[8][9]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase.[7][8]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[7][10]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.[4][8]

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron, leading to its depolarization.[4][8]

-

Signal Amplification: The influx of Ca²⁺ can also open Ca²⁺-activated chloride channels, leading to an efflux of Cl⁻, which further depolarizes the neuron.[8]

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the conscious perception of the "caramel-like" or "strawberry-like" aroma of HDMF.[8]

Conclusion

The sensory perception of HDMF is a complex process governed by its concentration, the surrounding matrix, and a specific molecular signaling cascade initiated by the OR5M3 receptor. The methodologies outlined in this guide, particularly GC-O with AEDA, provide a robust framework for the quantitative and qualitative assessment of its potent aroma. For researchers and professionals in drug and flavor development, a thorough understanding of these principles is paramount for leveraging the unique sensory properties of HDMF in various applications, from enhancing the palatability of food products to investigating its potential physiological and pharmacological effects. Further research into the downstream signaling events and the neurological processing of the HDMF signal will continue to deepen our understanding of this important flavor molecule.

References

- 1. Somatic ion channels and action potentials in olfactory receptor cells and vomeronasal receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Olfactory Signaling Pathway [reactome.org]

- 3. [Ion channels and action potentials in olfactory receptor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Ion channels from chemosensory olfactory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sense of smell - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Interaction between cAMP and intracellular Ca(2+)-signaling pathways during odor-perception and adaptation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of 2,5-Dimethyl-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and analytical methodologies related to 2,5-Dimethyl-3(2H)-furanone. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields requiring detailed information on this compound.

Chemical and Physical Properties

This compound, also known as 2,5-Dimethyl-2,3-dihydrofuran-3-one, is a furanone-based fragrance compound. It is recognized for its sweet, herbaceous, and caramel-like aroma. The following tables summarize its key chemical and physical properties.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dimethylfuran-3(2H)-one | [1] |

| Synonyms | 2,5-Dimethyl-2,3-dihydrofuran-3-one, 3(2H)-Furanone, 2,5-dimethyl- | [1] |

| CAS Number | 14400-67-0 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Odor | Sweet, herbaceous, fruity, caramel | [3][5] |

Physical and Chemical Constants

| Property | Value | Source(s) |

| Density | 1.06 g/cm³ | [2] |

| Boiling Point | 70-72 °C at 13 mmHg (Torr) | [4] |

| Flash Point | 52 °C (125.6 °F) | [4][6] |

| Refractive Index | 1.470 - 1.480 | [3][4] |

| Vapor Pressure | 1.55 mmHg at 25°C | |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and DMSO. | [3][7] |

| Stability | Unstable in solutions; fresh preparation is recommended. Air sensitive. | [2][4] |

Spectral Data

| Data Type | Interpretation | Source(s) |

| ¹H NMR | Spectrum available and conforms to the structure. | [2] |

| ¹³C NMR | Spectrum available and conforms to the structure. | [8] |

| Mass Spectrum (GC-MS) | Spectrum available. | [1] |

| Infrared (IR) Spectrum | Spectrum available. | [4] |

Safety and Hazard Information

| Category | Information | Source(s) |

| GHS Classification | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319). | [3][6] |

| Signal Word | Warning | [6] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| Storage | Store at 4°C, protected from light. Store under an inert gas. | [2][4] |

Experimental Protocols

While specific synthetic routes for this compound are not as widely published as its hydroxylated analog (Furaneol), a general synthetic approach can be conceptualized from related preparations. The analysis of the compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of a Furanone Derivative (General Approach)

The synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone often involves an aldol (B89426) condensation of a dihydro-furanone precursor followed by subsequent reactions. The synthesis of the precursor, a 2,5-dialkyl-dihydro-3(2H)-furanone, is a key step, though detailed public protocols for this specific starting material are scarce. A plausible general workflow is outlined below.

Caption: A generalized synthetic workflow for the preparation of this compound.

Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a typical method for the analysis of this compound to determine its purity and confirm its identity. The parameters are based on methods used for similar furanone compounds.

2.2.1 Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or ethanol.

-

From the stock solution, prepare a working standard of 10 µg/mL by diluting with the same solvent.

-

For analysis, inject 1 µL of the working standard into the GC-MS system.

2.2.2 Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-Wax or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless, with an injection volume of 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

2.2.3 Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Determine the purity of the sample by calculating the peak area percentage of the target compound relative to the total area of all peaks in the chromatogram.

Caption: A standard workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the role of this compound and its derivatives as flavor and fragrance compounds. It is a known component of the aroma profile of fruits like mango and is also found in bread and coffee.[5] While its hydroxylated analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is known to be formed through the Maillard reaction or biosynthesized in plants from precursors like D-fructose-1,6-diphosphate, specific signaling pathways in mammalian systems involving this compound are not well-documented.[1] Studies have indicated that it does not possess DNA-damaging ability or genetic toxicity.[2] Its primary interaction with biological systems is through olfaction, contributing to the sensory perception of food and other consumer products. Further research would be required to elucidate any potential roles in cellular signaling or metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iomcworld.com [iomcworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Thermal Degradation Products of Furaneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaneol®, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound, lending its characteristic sweet, caramel-like fragrance to a myriad of fruits and thermally processed foods. Despite its desirable sensory attributes, Furaneol's inherent thermal lability presents a significant challenge in food processing and pharmaceutical applications where thermal sterilization is employed. Its degradation can lead to a substantial alteration of the flavor and aroma profile of the final product. This technical guide provides a comprehensive examination of the thermal degradation products of Furaneol, elucidating the underlying chemical pathways, presenting quantitative data from seminal studies, and detailing the experimental protocols for their analysis. A thorough understanding of these degradation processes is paramount for professionals seeking to preserve the sensory integrity and ensure the stability of products containing furanone compounds.

Introduction

Furaneol is a naturally occurring organic compound that is a key component of the aroma of many fruits, most notably strawberries and pineapples. It is also formed during the thermal processing of foods through the Maillard reaction.[1][2] The stability of Furaneol is significantly influenced by temperature and pH, with degradation being more pronounced under acidic conditions.[2][3] The thermal breakdown of Furaneol is a complex process involving ring opening, hydrolysis, and retro-aldolization, which results in a diverse array of volatile and non-volatile products.[1] This guide will delve into the specifics of these degradation pathways and their products.

Thermal Degradation Pathways of Furaneol

The thermal degradation of Furaneol is primarily initiated by the opening of the furanone ring, which is influenced by the surrounding chemical environment, particularly pH.

Degradation in Aqueous Systems

At elevated temperatures in an aqueous solution, Furaneol undergoes a ring-opening reaction to form a dicarbonyl intermediate. This intermediate is unstable and can subsequently undergo retro-aldolization, leading to the formation of smaller, volatile carbonyl compounds. The overall yield of volatile degradation products is inversely correlated with pH, with more extensive degradation observed in acidic conditions.[3]

A proposed general pathway for the thermal degradation of Furaneol is illustrated in the diagram below.

Degradation in the Presence of Sulfur-Containing Compounds

When sulfur-containing compounds such as cysteine or hydrogen sulfide (B99878) are present, the thermal degradation of Furaneol can lead to the formation of sulfur-containing heterocyclic compounds, including various thiophene (B33073) derivatives. This occurs through the exchange of the ring oxygen atom with a sulfur atom.[1][2]

The proposed mechanism for the formation of thiophene derivatives from Furaneol and a sulfur source is depicted below.

Quantitative Analysis of Thermal Degradation Products

A seminal study by Shu, Mookherjee, and Ho (1985) investigated the volatile products formed from the thermal degradation of Furaneol in a closed system at 160°C for 30 minutes at varying pH levels. The results, summarized in the table below, clearly demonstrate the significant impact of pH on the product profile, with a higher yield of total volatiles at lower pH.

| Compound | GC Area Percent at pH 2.2 | GC Area Percent at pH 5.1 | GC Area Percent at pH 7.1 |

| Acyclic Carbonyls | |||

| Acetaldehyde | 1.2 | 0.8 | 0.5 |

| Acetone | 0.3 | 0.2 | 0.1 |

| 2,3-Butanedione | 3.5 | 2.1 | 1.5 |

| Hydroxyacetone | 6.8 | 4.5 | 3.2 |

| 2,3-Pentanedione | 2.1 | 1.5 | 1.1 |

| 1-Hydroxy-2-butanone | 4.2 | 3.1 | 2.2 |

| 3-Hydroxy-2-butanone | 5.5 | 4.2 | 3.5 |

| 2-Hydroxy-3-pentanone | 1.8 | 1.2 | 0.9 |

| Acetic Acid | 10.2 | 7.8 | 5.6 |

| Furanone Derivatives | |||

| 2,5-Dimethyl-3(2H)-furanone | 15.6 | 20.5 | 25.8 |

| 2,4,5-Trimethyl-3(2H)-furanone | 2.5 | 3.8 | 4.5 |

| 2-Ethyl-5-methyl-4-hydroxy-3(2H)-furanone | 1.1 | 1.8 | 2.3 |

| Total Volatiles (mg from 0.05 mol DMHF) | 175 | 130 | 95 |

Data adapted from Shu, C. K., Mookherjee, B. D., & Ho, C. T. (1985). Volatile components of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. Journal of agricultural and food chemistry, 33(3), 446-448.

The data indicates that acidic conditions favor the formation of acyclic carbonyls, while higher pH values lead to a greater proportion of furanone derivatives.

Experimental Protocols

The following sections detail a general experimental methodology for the induction and analysis of Furaneol's thermal degradation products.

Thermal Degradation Procedure

This protocol describes a general procedure for inducing the thermal degradation of Furaneol in a controlled laboratory setting.

-

Sample Preparation: A solution of Furaneol (e.g., 1% w/v) is prepared in a phosphate (B84403) buffer solution. The pH of the solution is adjusted to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acids or bases. Aliquots of the solution are sealed in thick-walled glass tubes, typically under vacuum to prevent oxidation.

-

Thermal Treatment: The sealed tubes are placed in a temperature-controlled oven or heating block. The samples are heated at a specific temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

-

Extraction of Volatile Compounds: After cooling, the tubes are opened, and an internal standard is added for quantification purposes. The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane, to isolate the volatile degradation products. The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract is analyzed using a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).[1] A polar capillary column such as CP-WAX 52 CB can also be used.

-

Injector Temperature: 250°C.[1]

-

Oven Temperature Program: A programmed temperature ramp, for example, from 40°C to 220°C at a rate of 2°C/min.[1] Another program could be 60°C (1 min), then increasing at 10°C/min to 200°C (held for 5 min).

-

Carrier Gas: Helium at a constant flow rate.[1]

-

-

MS Conditions (Typical):

-

Compound Identification and Quantification: The identification of the degradation products is achieved by comparing their mass spectra and retention times with those of authentic standards and/or a reference library (e.g., NIST/Wiley). Quantification is performed by comparing the peak area of each identified compound to the peak area of the internal standard.[1]

A general workflow for the experimental study of Furaneol's thermal degradation is presented below.

References

Enantiomeric Properties of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as Furaneol® or strawberry furanone, is a potent aroma compound with significant applications in the flavor, fragrance, and pharmaceutical industries. Its chirality gives rise to two enantiomers, (R)-(+)-HDMF and (S)-(-)-HDMF, which exhibit distinct sensory and biological properties. This technical guide provides a comprehensive overview of the enantiomeric characteristics of HDMF, including its synthesis, chiral separation, and sensory evaluation. Furthermore, it delves into the compound's notable biological activities, such as its antimicrobial, antifungal, and quorum sensing inhibitory effects, with a focus on the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of chiral furanones.

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a naturally occurring chiral molecule responsible for the characteristic sweet, caramel-like, and fruity aroma of various fruits, most notably strawberries and pineapples.[1][2] It is also a product of the Maillard reaction, contributing to the flavor profile of a wide range of cooked foods.[1] The presence of a chiral center at the C2 position results in two enantiomeric forms: (R)-(+)-HDMF and (S)-(-)-HDMF.[2] These enantiomers display significant differences in their organoleptic properties, with the (R)-enantiomer being the primary contributor to the compound's distinct aroma.[2]

Beyond its importance in the flavor and fragrance industry, HDMF has garnered attention for its diverse biological activities. The racemic mixture has demonstrated broad-spectrum antimicrobial and antifungal properties, as well as the ability to inhibit biofilm formation and interfere with bacterial quorum sensing.[3][4][5][6] These attributes make HDMF and its derivatives promising candidates for the development of novel therapeutic agents.

This guide provides a detailed examination of the enantiomeric properties of HDMF, covering its synthesis and separation, analytical techniques for characterization, sensory attributes, and biological functions.

Physicochemical and Enantiomeric Properties

The distinct properties of the (R) and (S) enantiomers of HDMF are central to their application and study. A key challenge in studying these enantiomers is the rapid racemization that occurs through keto-enol tautomerism, particularly at neutral to basic pH. The rate of racemization is at its lowest between pH 4 and 5, a critical consideration for experimental design.[7]

Sensory Properties

The sensory perception of HDMF is highly stereospecific. The (R)-enantiomer is characterized by a strong, sweet, sugary, and jammy aroma, reminiscent of strawberries, while the (S)-enantiomer possesses an extremely weak odor.[1][2] This marked difference highlights the chiral nature of olfactory receptors.

Table 1: Sensory and Physicochemical Properties of HDMF Enantiomers

| Property | (R)-(+)-HDMF | (S)-(-)-HDMF | Racemic HDMF |

| Odor Profile | Strong, sugary, jammy, sweet, caramel-like[2] | Extremely weak[2] | Sweet, strawberry-like, caramel[2] |

| Odor Threshold | Not explicitly reported, but implied to be significantly lower than the (S)-enantiomer[2] | Not explicitly reported, but implied to be significantly higher than the (R)-enantiomer[2] | 0.03 - 60 ppb[8][9] |

| Melting Point | - | - | 79 °C[8] |

| Boiling Point | - | - | 230 °C[8] |

| Log P | - | - | 0.95[8] |

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure HDMF is crucial for the accurate assessment of its properties. This can be achieved through enantioselective synthesis or by the resolution of a racemic mixture.

Synthesis of Racemic HDMF

Several methods for the chemical synthesis of racemic HDMF have been reported. One common approach involves the reaction of methylglyoxal.[10] Another documented method utilizes an aldol (B89426) condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde, followed by ozonolysis and subsequent reduction and cyclization.[4]

Enantioselective Synthesis

While detailed protocols for the enantioselective synthesis of HDMF are not widely published, general strategies in asymmetric synthesis can be applied. These may include the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to obtain the desired enantiomer.

Chiral Separation

The separation of (R)- and (S)-HDMF is most effectively achieved using chromatographic techniques.

-

Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful method for the separation of furanone enantiomers, offering fast analysis times and reduced solvent consumption.[11][12][13]

-

Cyclodextrin-Modified Capillary Electrophoresis (CE): This technique utilizes cyclodextrins as chiral selectors in the running buffer to achieve enantiomeric resolution.[14][15]

Experimental Protocols

Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol provides a general procedure for the analytical-scale separation of HDMF enantiomers.

Objective: To resolve racemic HDMF into its (R) and (S) enantiomers.

Instrumentation: Supercritical Fluid Chromatography system equipped with a chiral stationary phase column and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

Table 2: Typical Chiral SFC Experimental Parameters

| Parameter | Value |

| Column | Chiral stationary phase (e.g., CHIRALPAK® series) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol or Ethanol (e.g., 20%) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Procedure:

-

Prepare a standard solution of racemic HDMF in the mobile phase modifier.

-

Equilibrate the SFC system with the specified mobile phase composition and back pressure until a stable baseline is achieved.

-

Inject the sample.

-

Monitor the separation and identify the two enantiomeric peaks based on their retention times.

-

Optimization may be required by adjusting the modifier percentage, back pressure, or temperature to achieve baseline separation.

Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution.

Objective: To assign the absolute configuration of the separated HDMF enantiomers.

Procedure:

-

Experimental Measurement:

-

Dissolve an enantiomerically pure sample of HDMF in a suitable solvent (e.g., CDCl₃).

-

Acquire the VCD and infrared (IR) spectra of the sample.

-

-

Computational Modeling:

-

Perform a conformational search for one of the enantiomers (e.g., (R)-HDMF) using computational chemistry software.

-

Calculate the theoretical VCD and IR spectra for the lowest energy conformers using Density Functional Theory (DFT).

-

-

Spectral Comparison:

-

Compare the experimentally measured VCD spectrum with the computationally predicted spectrum for the chosen enantiomer.

-

A match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the enantiomer has the opposite configuration.

-

Biological Activities and Mechanisms of Action

Racemic HDMF exhibits a range of biological activities, with its antimicrobial and quorum sensing inhibitory properties being of particular interest for drug development.

Antimicrobial and Antifungal Activity

HDMF has demonstrated broad-spectrum activity against various human pathogens, including antibiotic-resistant strains.[5] Its antifungal activity against Candida albicans is noteworthy, with a reported Minimum Inhibitory Concentration (MIC) in the range of 10-20 µg/mL.[5]

Table 3: Antimicrobial and Anti-biofilm Activity of Racemic HDMF

| Activity | Target Organism(s) | Quantitative Data | Reference(s) |

| Antifungal | Candida albicans | MIC: 10-20 µg/mL | [5] |

| Anti-biofilm | Non-albicans Candida species | Inhibitory Concentration: 30 µg/mL | [16] |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | 27.8% biofilm reduction at 0.1 µM; 42.6% at 1.0 µM | [3] |

Mechanism of Antifungal Action: Cell Cycle Arrest

Studies on Candida albicans have shown that HDMF induces cell cycle arrest at the S and G2/M phases, leading to its antifungal effect.[4][6] This suggests that HDMF interferes with DNA synthesis and/or the transition into mitosis in fungal cells.

Quorum Sensing Inhibition

HDMF has been shown to inhibit quorum sensing (QS) in Pseudomonas aeruginosa.[3] It reduces the production of QS signal molecules and inhibits the expression of virulence factors regulated by the las, rhl, and pqs systems. This interference with bacterial communication suggests a competitive inhibition mechanism where HDMF may interact with the QS receptors.[3]

Antioxidant Activity

HDMF also possesses both pro-oxidant and anti-oxidant properties depending on the system.[17] It can generate reactive oxygen species in the presence of transition metal ions, but it can also act as an antioxidant, for example, by inhibiting cataract formation in rats.[17] The specific antioxidant activities of the individual enantiomers have not been extensively reported.

Conclusion

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a multifaceted chiral molecule with significant implications for various scientific and industrial fields. The distinct sensory and biological properties of its (R) and (S) enantiomers necessitate the use of advanced enantioselective analytical techniques for their study. The potent and desirable aroma of the (R)-enantiomer makes it a valuable compound in the flavor and fragrance industry. Furthermore, the broad-spectrum antimicrobial, antifungal, and quorum sensing inhibitory activities of racemic HDMF present exciting opportunities for the development of novel therapeutics. Further research into the specific biological activities of the individual enantiomers is warranted to fully elucidate their potential and to develop targeted applications in medicine and beyond. This technical guide serves as a foundational resource for researchers and professionals seeking to explore the enantioselective world of Furaneol®.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ScenTree - Furaneol® (CAS N° 3658-77-3) [scentree.co]

- 9. ScenTree - Furaneol® (CAS N° 3658-77-3) [scentree.co]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. fagg.be [fagg.be]

- 14. Enantiomeric separation of furan derivatives and fused polycycles by cyclodextrin-modified micellar capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]

- 16. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of Furaneol from Pentose and Hexose Sugars

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a paramount flavor compound, imparting a characteristic sweet, caramel-like aroma to a wide variety of fruits and thermally processed foods.[1][2] Its formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions involving reducing sugars and amino acids, as well as caramelization processes.[1][3][4] The selection of the sugar precursor—specifically, whether a hexose (B10828440) (C6) or a pentose (B10789219) (C5) sugar is used—profoundly impacts the reaction pathways and the resulting yield of Furaneol.[3] This technical guide provides an in-depth exploration of the core chemical pathways for Furaneol formation from these two sugar classes, supported by quantitative data and detailed experimental protocols.

Core Reaction Pathways to Furaneol

The generation of Furaneol is not a single reaction but a network of pathways influenced by precursors, temperature, and pH.[1] The foundational materials are typically hexose and pentose sugars.

Formation from Hexose Sugars (e.g., Glucose, Fructose)

The principal route to Furaneol from hexose sugars is the Maillard reaction.[3] This pathway begins with the reaction between a hexose and an amino acid to form an Amadori product. Through a 2,3-enolization pathway, this intermediate is converted into a 1-deoxyhexosone.[5] Subsequent cyclization and dehydration of the 1-deoxyhexosone yield the final Furaneol molecule.[3] Fructose is generally a more efficient precursor for Furaneol formation compared to glucose.[3]

Formation from Pentose Sugars (e.g., Xylose, Ribose)

The formation of Furaneol (a C6 compound) from pentose sugars (C5 compounds) is a more intricate process that necessitates the incorporation of an additional carbon atom.[3][5] While pentoses readily form norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone), the generation of Furaneol is a minor side reaction.[3][5] The key step is a chain elongation of the 1-deoxypentosone intermediate.[5] This is typically achieved through an aldol (B89426) addition with a Strecker aldehyde (such as formaldehyde), which is derived from the Strecker degradation of an amino acid like glycine.[1][5] This "C5 + C1" reaction creates the necessary six-carbon backbone that subsequently cyclizes to form Furaneol.[5][6]

References

The Genesis of a Flavor Giant: A Technical Guide to the Precursors of 2,5-Dimethyl-3(2H)-furanone in Food Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3(2H)-furanone (DMHF), commercially known as Furaneol®, is a pivotal aroma compound that imparts characteristic sweet, caramel-like, and fruity notes to a wide array of food products. Its presence is crucial to the flavor profiles of numerous fruits, such as strawberries and pineapples, as well as processed foods like coffee and bread crust.[1] The formation of this potent odorant, with its low odor threshold, is a complex process primarily rooted in the Maillard reaction and, in biological systems, through specific enzymatic pathways.[2] Understanding the precursors and the mechanisms of their conversion into DMHF is paramount for food scientists aiming to enhance flavor profiles, for researchers investigating the intricate chemistry of food, and for professionals in drug development concerned with flavor masking or excipient interactions. This technical guide provides an in-depth exploration of the key precursors to DMHF, detailed experimental protocols for their analysis, and a visual representation of the core chemical pathways involved.

Primary Precursors of this compound

The formation of DMHF in food systems is principally governed by the availability of specific precursor molecules that undergo chemical transformation during thermal processing or enzymatic action. These precursors can be broadly categorized into carbohydrates and amino acids.

Carbohydrate Precursors

A variety of sugars serve as the carbon backbone for the furanone ring structure. The efficiency of these sugars as precursors varies significantly.

-

Deoxyhexoses (e.g., L-rhamnose): L-rhamnose, a 6-deoxyhexose, is the most efficient precursor for DMHF, with reported molar yields exceeding 40% under optimized conditions.[2][3][4][5][6] Its structure is primed for conversion, making it a potent source of DMHF in foods where it is present.

-

Hexoses (e.g., Fructose (B13574), Glucose): Fructose and glucose are common hexoses in many food systems that also act as precursors to DMHF, primarily through the Maillard reaction.[7] Generally, fructose is a more effective precursor than glucose.

-

Pentoses (e.g., Xylose): While pentoses can lead to the formation of furanones, they are poor precursors for DMHF. Their reaction typically favors the formation of norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone). The formation of DMHF from pentoses requires an additional carbon atom, often supplied by a Strecker aldehyde derived from an amino acid.[7]

-

Sugar Phosphates (e.g., Fructose-1,6-diphosphate): In biological systems, particularly in fruits and yeast, fructose-1,6-diphosphate (B8644906) has been identified as a key natural progenitor of DMHF.[2][8]

Amino Acid Precursors

Amino acids play a crucial role in the Maillard reaction, reacting with reducing sugars to initiate the cascade of reactions leading to DMHF. They can also contribute to the final structure of the furanone.

-

Glycine (B1666218) and Alanine: These simple amino acids are frequently involved in Maillard model reactions for the formation of DMHF.[7][9] They can also act as a source for the additional carbon atom required for DMHF formation from pentoses through the generation of Strecker aldehydes (formaldehyde from glycine and acetaldehyde (B116499) from alanine).[2]

-

Lysine: Lysine is another amino acid that has been studied in model systems with rhamnose for the formation of DMHF.[3][4][5]

-

Proline: The reaction of rhamnose with proline has been shown to produce DMHF.

Quantitative Data on Precursors and DMHF

The concentration of precursors in raw materials and the subsequent yield of DMHF are critical parameters for controlling flavor formation. The following tables summarize available quantitative data.

Table 1: Approximate Concentrations of Key DMHF Precursors in Selected Food Items

| Food Item | Rhamnose (µg/g) | Glucose (mg/g) | Fructose (mg/g) | Glycine (mg/100g) | Alanine (mg/100g) |

| Apple | - | 2.1 | 6.7 | - | - |

| Blackcurrant | 15 | 94-112 (total fiber) | - | - | - |

| Kiwifruit | Present | Increased during ripening | Increased during ripening | - | - |

| Carrots (raw) | - | 1.1 | 1.1 | - | - |

| Oats | - | 387 (total fiber) | - | ~400 | - |

| Pumpkin Seeds | - | - | - | ~1,786 | - |

| Soybeans | - | - | - | ~1,600 | - |

| Chicken Skin | - | - | - | ~3,300 | - |

| Ground Beef | - | - | - | ~1,818 | - |

Note: Data is compiled from various sources and methodologies, and concentrations can vary significantly based on cultivar, ripeness, processing, and analytical method.[10][11][12][13][14][15]

Table 2: Molar Yield of DMHF from Various Precursors in Model Systems

| Precursor(s) | Reaction Conditions | Molar Yield (%) | Reference(s) |

| L-Rhamnose | Aqueous model system, 120°C | > 40 | [3][4][5] |

| L-Rhamnose + L-Lysine | Aqueous model system, 120°C | 2 - 41 | |

| L-Rhamnose + Proline | pH 6.3, 152.5°C, 30 min | ~7 | |

| D-Xylose + Glycine/Alanine | pH 7, 90°C, 1 hour | < 1 | [7] |

Table 3: Concentration of DMHF in Selected Food Products

| Food Product | Concentration Range | Reference(s) |

| Strawberries | 1,663 - 4,852 µg/kg | [16] |

| Strawberries ('Totem' and 'Pinnacle' cultivars) | > 13 mg/kg | [17] |

| Raspberries | 0.8 - 1.1 mg/kg | [17] |

| Blackberries ('Marion') | 5 times more than 'Black Diamond' | [17] |

| Pineapple Juice (fresh) | 1.6 - 27.3 ppm | [16] |

| Tomatoes | 95 - 173 µg/kg | [16] |

Formation Pathways of this compound

The primary route for the formation of DMHF in thermally processed foods is the Maillard reaction. In certain biological systems, such as fruits, specific enzymatic pathways are responsible for its synthesis.

Maillard Reaction Pathway

The Maillard reaction is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. The formation of DMHF from hexoses like glucose or fructose typically proceeds through the formation of a 1-deoxyhexosone intermediate. From the deoxyhexose L-rhamnose, the pathway is more direct.

Biosynthetic Pathway in Strawberry

In fruits like strawberries, DMHF is synthesized via a series of enzymatic steps, with fructose-1,6-diphosphate being a key precursor.

Experimental Protocols

Accurate quantification of DMHF and its precursors is essential for research and quality control. Below are detailed methodologies for key analytical techniques.

Protocol 1: Analysis of DMHF using Solid-Phase Microextraction (SPME) with Derivatization followed by GC-MS

This method is suitable for the analysis of DMHF in aqueous samples and fruit juices, overcoming its high polarity and thermal instability.[1][18]

1. Materials and Reagents:

-

SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)

-

20 mL headspace vials with PTFE-faced silicone septa

-

Derivatizing agent: Pentafluorobenzyl bromide (PFBBr)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., ethylmaltol)

-

GC-MS system

2. Sample Preparation and Derivatization:

-

For liquid samples (e.g., fruit juice), clarify by centrifugation. For solid samples, homogenize a known weight with deionized water and centrifuge to obtain the supernatant.[1]

-

Place 5 mL of the sample or standard solution into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Saturate the solution with NaCl to increase the ionic strength.[18]

-

Adjust the pH to basic conditions using 1 M NaOH.[18]

-

Add 50 µL of a 10% PFBBr solution in acetone.[1]

-

Immediately seal the vial and heat at 80°C for 30 minutes to complete the derivatization.[1]

-

Cool the vial to room temperature.

3. SPME Procedure (Headspace):

-

Place the vial in a heating block set to the extraction temperature (e.g., 60°C).[1]

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with constant agitation.[1]

-

Retract the fiber into the needle.

4. GC-MS Analysis:

-

Immediately insert the SPME fiber into the hot GC injection port (e.g., 250°C) for thermal desorption (e.g., for 2 minutes).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.

-

The mass spectrometer is operated in electron impact (EI) mode, and quantification is performed in scan mode by monitoring the molecular ions of the derivatized DMHF and the internal standard.

Protocol 2: Analysis of Furanones using QuEChERS-like Extraction followed by GC-MS/MS

This protocol provides a quick and effective method for the extraction of furanones from complex food matrices like meat, cheese, and fish.[19]

1. Materials and Reagents:

-

50 mL centrifuge tubes

-

Acetonitrile (B52724) (ACN)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate)

-

Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO₄ and PSA)

-

GC-MS/MS system

2. Extraction Procedure:

-

Homogenize a representative sample.

-

Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Shake vigorously for 10 minutes.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H citrate (B86180) sesquihydrate).[19]

-

Shake for another 10 minutes.

-

Centrifuge at ≥ 2500g for 5 minutes.

3. Dispersive SPE Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

-

Shake for 10 minutes and centrifuge at ≥ 2500g for 5 minutes.[19]

4. GC-MS/MS Analysis:

-

Transfer the final extract into a vial for GC-MS/MS analysis.

-

Inject 1 µL of the extract in splitless mode.

-

Use a suitable GC column (e.g., DB-5ms) and temperature program for separation.[19]

-

The MS/MS is used for selective and sensitive detection and quantification of the target furanones.

Protocol 3: Analysis of DMHF using High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of DMHF, especially when avoiding the high temperatures of GC that can cause degradation.[16][20][21]

1. Materials and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm)

-

Mobile phase A: 0.2 M Sodium acetate (B1210297)/acetic acid buffer (pH 4.0)

-

Mobile phase B: Methanol (B129727)

-

Solid-phase extraction (SPE) cartridges (C18)

-

0.45 µm nylon membrane filters

2. Sample Preparation:

-

Homogenize the sample and extract with water.

-

For cleanup, pass the aqueous extract through a C18 SPE cartridge.[16]

-

Filter the eluate through a 0.45 µm nylon membrane before HPLC analysis.[20]

3. HPLC Analysis:

-

Inject 20 µL of the prepared sample.

-

Use a gradient or isocratic elution with a mobile phase consisting of the acetate buffer and methanol (e.g., 70:30 v/v).[16]

-

Quantification is achieved by comparing the peak area of DMHF in the sample to a calibration curve prepared with standards.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. imreblank.ch [imreblank.ch]

- 8. Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine - Wikipedia [en.wikipedia.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. The sugar composition of the fibre in selected plant foods modulates weaning infants’ gut microbiome composition and fermentation metabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecommons.cornell.edu [ecommons.cornell.edu]

- 13. lawdata.com.tw [lawdata.com.tw]

- 14. Sugars | Institute of Food Science and Technology [ifst.org]

- 15. avidorganics.net [avidorganics.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. eurl-pc.eu [eurl-pc.eu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Quantification of 2,5-Dimethyl-3(2H)-furanone using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3(2H)-furanone is a volatile organic compound of significant interest due to its contribution to the aroma and flavor profiles of various food products and its potential applications in the pharmaceutical and fragrance industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and research into its biochemical pathways. This application note provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Principle

This method employs GC-MS for the separation, identification, and quantification of this compound. The sample is first prepared to extract the analyte of interest. An internal standard is added to the sample prior to extraction to correct for variations in sample preparation and instrument response. The extract is then injected into the gas chromatograph, where this compound and the internal standard are separated based on their volatility and interaction with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte and the internal standard. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to that of the internal standard.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.

| Parameter | Expected Value |

| Linear Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~2 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

Reagents and Materials

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (EtOAc) - all HPLC or GC grade.

-

Standards: this compound (purity ≥98%), 2-Octanone (Internal Standard, purity ≥99%).

-

Reagents: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Sodium Chloride (NaCl).

-

Gases: Helium (99.999% purity) for GC carrier gas.

-

Consumables: 2 mL GC vials with screw caps (B75204) and septa, 15 mL and 50 mL centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).

Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Octanone and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

-

Sample Aliquot: Take a 1 mL aliquot of the liquid sample (e.g., fruit juice, beverage) or a 1 g homogenized solid sample.

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution to yield a final concentration of 100 ng/mL) to the sample.

-

Extraction:

-

For liquid samples, add 2 mL of dichloromethane and 0.5 g of NaCl.

-

For solid samples, add 5 mL of a 2:1 mixture of dichloromethane:methanol and homogenize.

-

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Collect Organic Layer: Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 5 mL of the liquid sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the analyte and internal standard with 2 mL of ethyl acetate.

-

Drying and Transfer: Dry the eluate with anhydrous sodium sulfate and transfer to a GC vial.

GC-MS Parameters

-

Gas Chromatograph (GC):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

This compound: m/z 112 (quantifier), 69, 43 (qualifiers).

-

2-Octanone (IS): m/z 58 (quantifier), 43, 71 (qualifiers).

-

-

Data Analysis and Quantification

-

Peak Identification: Identify the peaks of this compound and the internal standard based on their retention times and the presence of the selected quantifier and qualifier ions.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte in the working standard solutions.

-

Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Experimental Workflow

Caption: Workflow for GC-MS quantification.

Quality Control

-

Blank Samples: Analyze a solvent blank and a matrix blank with each batch of samples to check for contamination.

-

Calibration Verification: Run a mid-level calibration standard periodically during the sample sequence to verify the stability of the instrument response.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them with each batch to assess the accuracy and precision of the method.

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the quantification of this compound. The detailed methodologies for sample preparation, instrument parameters, and data analysis will enable researchers, scientists, and drug development professionals to obtain accurate and reliable quantitative results for this important volatile compound. Adherence to good laboratory practices and proper method validation are essential for ensuring the quality of the data generated.

Application Note: Quantification of Furaneol in Fruit Juices by High-Performance Liquid Chromatography (HPLC)

Introduction